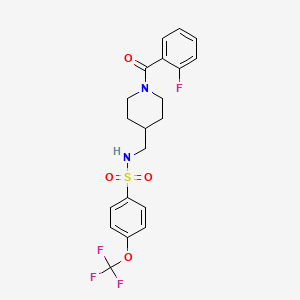

![molecular formula C14H12N2OS B2798260 (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide CAS No. 1164456-17-0](/img/structure/B2798260.png)

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound seems to be a derivative of benzo[d]thiazol . Benzo[d]thiazol derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines MCF-7 and HeLa . They have also shown good to moderate antibacterial activity .

Synthesis Analysis

Benzo[d]thiazol derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .Molecular Structure Analysis

While specific molecular structure analysis for the requested compound was not found, related compounds such as 2-(Benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol (MMT) have been studied . The degree of charge transfer gradually increased with an increase in solvent polarity .Chemical Reactions Analysis

In the synthesis of similar compounds, a 1,3-dipolar cycloaddition reaction was used . This reaction is a type of pericyclic reaction where three atomic orbitals combine to form four new sigma bonds.Wissenschaftliche Forschungsanwendungen

Photosensitive Material Industry

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide: plays a crucial role in the photosensitive material industry. Specifically, it enhances and improves the light sensitivity and color sensitivity of color films, particularly those with a red hue. This compound is utilized as a spectrum sensitization additive dye, contributing to the overall quality and performance of color films .

Synthesis of Naphtho[2,1-d]oxazoles

Recent research has explored the synthesis of naphtho[2,1-d]oxazoles, a class of compounds with diverse applications. These compounds are derived from readily available naphthols and amines. Notably, (Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide can serve as a starting material for the construction of naphtho[2,1-d]oxazoles. The general and practical synthetic approach employs TEMPO as the oxygen source, demonstrating outstanding functional group tolerance .

Other Potential Applications

While the above two areas represent significant applications, further research may uncover additional uses for this compound. Its unique structure and properties could potentially find relevance in fields such as organic electronics, materials science, and medicinal chemistry.

Eigenschaften

IUPAC Name |

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c1-9(17)15-14-16(2)12-8-7-10-5-3-4-6-11(10)13(12)18-14/h3-8H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVROKIPEAPFIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N=C1N(C2=C(S1)C3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(3S)-1-Ethylpiperidin-3-yl]-2-(methylamino)acetamide](/img/structure/B2798180.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylbenzamide](/img/structure/B2798185.png)

![2-[Butyl(methyl)amino]-3-(4-chlorophenyl)quinazolin-4-one](/img/structure/B2798186.png)

![2-[4-(Tert-butyl)phenoxy]-1-(4-chlorophenyl)-1-ethanone](/img/structure/B2798192.png)

![N-[2-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2798193.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2798195.png)

![[2-(Diethylamino)phenyl]methanol](/img/structure/B2798198.png)